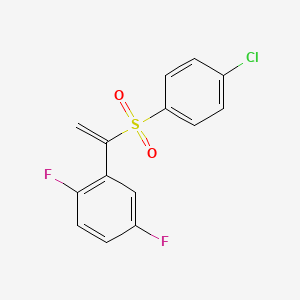

2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene

Cat. No. B3037186

Key on ui cas rn:

471905-61-0

M. Wt: 314.7 g/mol

InChI Key: RMPSAKFDHYAEEX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07304094B2

Procedure details

2-[[(4-chlorophenyl)sulfonyl]methyl]-1,4-difluorobenzene (Intermediate 1) (100 g, 0.33 mol) and N,N,N′,N′-tetramethyldiaminomethane (34.2 g, 0.50 mol) were dissolved in dimethyl formamide (1000 mL) at 60° C. Acetic anhydride (68.3 g, 1.00 mol) was added slowly and the reaction mixture was aged for 5 hours. Water (1000 mL) was added dropwise and the resulting slurry was cooled to 5° C. The solids were filtered, and the cake washed sequentially with dimethyl formamide:water (40:60, 200 mL) and water (500 mL). Drying overnight in vacuo at 40° C. under a nitrogen stream furnished 2-[1-[(4-chlorophenyl)sulfonyl]ethenyl]-1,4-difluorobenzene (98 g, 95%). 1H NMR (CDCl3) 7.64-7.59 (2H, m), 7.43-7.39 (2H, m), 7.27-7.22 (1H, m), 7.08-6.88 (2H, m), 6.88 (1H, s) and 6.09 (1H, s). (ii) A solution of 2-[1-[(4-chlorophenyl)sulfonyl]ethenyl]-1,4-difluorobenzene (100 g, 0.32 mol) in xylenes (500 ml) was azeotropically distilled at 38° C., 20 mmHg, until 300 mL solvent had been removed. 2-Trimethylsilyloxybutadiene (90.4 g, 0.64 mol) was then added under a nitrogen atmosphere and the mixture heated to 130° C. After the reaction was completed, the mixture was distilled in vacuo to remove residual diene, whilst maintaining a constant volume by the addition of xylenes (400 mL). The mixture was cooled to 50° C. and THF (500 mL) and 3M HCl (424 mL, 1.27 mol) were added. After the hydrolysis was complete, the layers were separated. The organic layer was washed with water (300 mL) and then concentrated by atmospheric distillation until 350 mL of solvent had been removed. The solution was allowed to cool until crystallisation started, heptane (600 mL) was added and the resulting mixture cooled to ambient. The solids were filtered and washed sequentially with heptane:xylenes (3:1, 200 ml) and then heptane (200 ml). Drying overnight in vacuo at 40° C. furnished 4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanone (110 g, 90% yield). 1H NMR CDCl3— as for the product obtained via Method (a).

[Compound]

Name

( ii )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

100 g

Type

reactant

Reaction Step One

[Compound]

Name

xylenes

Quantity

500 mL

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]([C:13]2[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=2[F:20])=[CH2:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.C[Si](C)(C)[O:23][C:24]([CH:26]=[CH2:27])=[CH2:25].Cl>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2([C:13]3[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=3[F:20])[CH2:27][CH2:26][C:24](=[O:23])[CH2:25][CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

|

Inputs

Step One

[Compound]

|

Name

|

( ii )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)S(=O)(=O)C(=C)C1=C(C=CC(=C1)F)F

|

[Compound]

|

Name

|

xylenes

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

90.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](OC(=C)C=C)(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

20 mmHg, until 300 mL solvent had been removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the mixture was distilled in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual diene

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

whilst maintaining a constant volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by the addition of xylenes (400 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with water (300 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by atmospheric distillation until 350 mL of solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool until crystallisation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

heptane (600 mL) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed sequentially with heptane:xylenes (3:1, 200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Drying overnight in vacuo at 40° C.

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)S(=O)(=O)C1(CCC(CC1)=O)C1=C(C=CC(=C1)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 110 g | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |